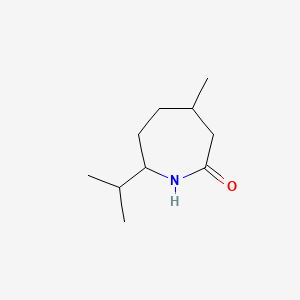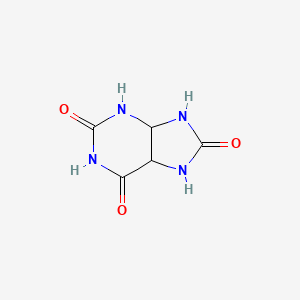
2-Methyl-L-histidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-3-(2-methyl-1H-imidazol-4-yl)propanoic acid is a chiral amino acid derivative that contains an imidazole ring. This compound is structurally related to histidine, an essential amino acid, and plays a significant role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(2-methyl-1H-imidazol-4-yl)propanoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles.
Introduction of the Amino Group: The amino group is introduced through reductive amination or other suitable methods.
Chiral Resolution: The chiral center is resolved using chiral catalysts or by employing enantioselective synthesis techniques.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as crystallization, chromatography, or distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(2-methyl-1H-imidazol-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction of the imidazole ring can yield imidazolines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Imidazolines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
(S)-2-Amino-3-(2-methyl-1H-imidazol-4-yl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its role in enzyme catalysis and as a precursor to biologically active compounds.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(2-methyl-1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: It can act as an inhibitor of certain enzymes by binding to their active sites.
Receptor Modulation: It may modulate receptor activity, influencing signal transduction pathways.
Metabolic Pathways: Participates in metabolic pathways, affecting the synthesis and degradation of biomolecules.
Comparison with Similar Compounds
Similar Compounds
Histidine: An essential amino acid with a similar imidazole ring structure.
Imidazole: A simpler compound that forms the core structure of (S)-2-Amino-3-(2-methyl-1H-imidazol-4-yl)propanoic acid.
Histamine: A biologically active amine derived from histidine.
Uniqueness
(S)-2-Amino-3-(2-methyl-1H-imidazol-4-yl)propanoic acid is unique due to its specific chiral center and the presence of a methyl group on the imidazole ring, which can influence its biological activity and chemical reactivity.
Properties
CAS No. |
56217-49-3 |
|---|---|
Molecular Formula |
C7H11N3O2 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2-methyl-1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C7H11N3O2/c1-4-9-3-5(10-4)2-6(8)7(11)12/h3,6H,2,8H2,1H3,(H,9,10)(H,11,12)/t6-/m0/s1 |
InChI Key |
QNNKCRYTUGINFA-LURJTMIESA-N |
Isomeric SMILES |
CC1=NC=C(N1)C[C@@H](C(=O)O)N |
Canonical SMILES |
CC1=NC=C(N1)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[2-(propan-2-yl)-2H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B11914712.png)









